N-[(2-methyl-1H-indol-1-yl)acetyl]glycine
Description
Contextualization of Indole-Derived N-Acyl Amino Acid Conjugates
Indole-derived N-acyl amino acid conjugates are a class of compounds where an indole (B1671886) nucleus is linked, typically through an acyl group, to an amino acid. These molecules are of significant interest in medicinal chemistry and chemical biology. The conjugation of amino acids to other chemical entities is a strategy often employed to modify the physicochemical properties of a parent molecule, such as solubility and bioavailability. mdpi.com In some instances, this conjugation can also influence the biological activity of the compound.
A well-known example from the plant kingdom is the conjugation of the plant hormone indole-3-acetic acid (IAA) with various amino acids. nih.gov These conjugates are thought to be involved in the storage and metabolism of IAA within plant tissues. nih.gov In mammalian systems, the broader class of N-acyl amino acids, which includes N-acylglycines, has been identified as a significant family of endogenous signaling molecules. mdpi.com These compounds are involved in a variety of physiological processes, and their discovery has opened new avenues for therapeutic research. mdpi.comnih.gov The synthesis of novel indole-derived N-acyl amino acid conjugates, such as N-[(2-methyl-1H-indol-1-yl)acetyl]glycine, is therefore a logical progression in the exploration of new bioactive molecules.
The Indole Scaffold as a Core Pharmacophore in Biological Systems
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural component of a vast number of natural and synthetic biologically active compounds. researchgate.netrsc.org It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.net The indole nucleus is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin (B1676174), highlighting its fundamental role in biology. nih.gov
The versatility of the indole scaffold allows for chemical modification at multiple positions, enabling the synthesis of diverse libraries of compounds with a wide range of pharmacological activities. nih.gov Compounds containing the indole nucleus have been developed as anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others. rsc.orgnih.goveurekaselect.com The ability of the indole ring to serve as a core structure for drug development underscores the interest in synthesizing and evaluating new indole-containing molecules like this compound. researchgate.neteurekaselect.com
| Compound | Biological Role/Therapeutic Use |
|---|---|
| Tryptophan | Essential amino acid, precursor to serotonin and melatonin nih.gov |
| Serotonin | Neurotransmitter involved in mood, appetite, and sleep nih.gov |
| Indole-3-acetic acid | Plant hormone (auxin) regulating growth and development nih.gov |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |
| Vincristine | Anticancer agent that inhibits tubulin polymerization nih.gov |
Overview of N-Acylglycine Derivatives in Biochemical Pathways
N-acylglycines are a subclass of N-acyl amino acids where a fatty acid is conjugated to a glycine (B1666218) molecule. nih.gov These compounds have been identified as important signaling lipids in mammalian systems, participating in a variety of physiological processes. nih.govavantiresearch.com For instance, they have been implicated in antinociception, anti-inflammatory responses, and the regulation of body temperature and locomotion. avantiresearch.com
The biosynthesis of N-acylglycines can occur through several proposed pathways. One major route involves the activation of a fatty acid to its acyl-CoA derivative, which is then conjugated with glycine by a glycine N-acyltransferase (GLYAT) or a GLYAT-like enzyme. nih.govresearchgate.net Another proposed pathway involves the sequential oxidation of an N-acylethanolamine. nih.gov The discovery of these endogenous signaling molecules and their metabolic pathways has spurred interest in the synthesis and biological evaluation of novel N-acylglycine derivatives. mdpi.comnih.gov The structure of this compound, as an N-acylglycine derivative, suggests its potential to interact with the biochemical pathways and molecular targets of this class of signaling lipids.
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[[2-(2-methylindol-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9-6-10-4-2-3-5-11(10)15(9)8-12(16)14-7-13(17)18/h2-6H,7-8H2,1H3,(H,14,16)(H,17,18) |
InChI Key |
FAPPGOHYYOHVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Methyl 1h Indol 1 Yl Acetyl Glycine and Analogues
Strategies for Regioselective Indole (B1671886) N1-Acetylation
A critical step in the synthesis of the target molecule is the regioselective introduction of the acetyl group at the N1 position of the 2-methylindole (B41428) ring. The indole nucleus possesses two primary sites of reactivity: the N1 nitrogen and the C3 carbon. nih.gov Consequently, achieving selective N1-functionalization is paramount. Two principal strategies are employed to achieve this: N-alkylation and direct N1-acylation.
N-Alkylation Approaches for Establishing the Acetyl Linkage
N-alkylation represents a common and effective method for introducing the acetic acid side chain to the indole nitrogen. This approach typically involves a two-step sequence: initial N-alkylation with an appropriate haloacetyl derivative, followed by hydrolysis of the resulting ester to yield the carboxylic acid precursor for glycine (B1666218) conjugation.
A widely utilized method involves the reaction of 2-methylindole with an alkyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The base deprotonates the indole nitrogen, generating a nucleophilic indolide anion that subsequently displaces the halide to form the N-C bond. nih.govgoogle.com The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions, such as C3-alkylation. organic-chemistry.org Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3). google.comnih.govd-nb.info The resulting ester, ethyl (2-methyl-1H-indol-1-yl)acetate, is then hydrolyzed under basic conditions, for instance using sodium hydroxide in a mixture of methanol (B129727) and water, to afford (2-methyl-1H-indol-1-yl)acetic acid. nih.gov
| Reagent | Base | Solvent | Product |
| Ethyl bromoacetate | NaH | DMF | Ethyl (2-methyl-1H-indol-1-yl)acetate |
| Methyl 2-bromoacetate | KOH | Ionic Liquid | Methyl (2-methyl-1H-indol-1-yl)acetate organic-chemistry.org |
| tert-Butyl bromoacetate | Cs2CO3 | MeCN | tert-Butyl (2-methyl-1H-indol-1-yl)acetate researchgate.net |
Recent advancements in N-alkylation of indoles include the use of copper-catalyzed cross-coupling reactions with N-tosylhydrazones and palladium-catalyzed asymmetric allylic alkylations, which offer alternative routes to N-functionalized indoles. mdpi.comrsc.org
Direct N1-Acylation Techniques
Direct N1-acylation offers a more direct route to introduce the acetyl group, potentially shortening the synthetic sequence. However, this approach can be challenging due to the competing C3-acylation. nih.gov The regioselectivity of acylation is highly dependent on the reaction conditions, including the acylating agent, catalyst, and solvent.
One strategy to favor N1-acylation is to use a strong base to generate the indolide anion, which is then reacted with an acylating agent like acetyl chloride or acetic anhydride. ias.ac.in More recently, milder and more selective methods have been developed. For instance, the use of thioesters as the acyl source in the presence of a base like cesium carbonate has been shown to be a highly chemoselective method for the N-acylation of indoles. nih.govd-nb.info This method is tolerant of various functional groups and provides good to moderate yields of N-acylindoles. nih.govd-nb.info Another innovative approach involves an electrochemical method for the selective N1-acylation of indoles with acid anhydrides, which proceeds without the need for a base or catalyst. organic-chemistry.org
Amide Bond Formation for Glycine Conjugation
The final key transformation in the synthesis of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is the formation of the amide bond between the carboxylic acid of (2-methyl-1H-indol-1-yl)acetic acid and the amino group of glycine. This reaction is a cornerstone of peptide synthesis, and a variety of well-established methods are available.
Peptide Coupling Reagents and Conditions (e.g., carbodiimides)
The most common approach for forming the amide linkage involves the use of peptide coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. peptide.combachem.com The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. peptide.combachem.com
Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.comsigmaaldrich.com These reagents often lead to faster reaction times and higher yields, particularly for sterically hindered substrates. sigmaaldrich.com The choice of coupling reagent, base (such as N,N-diisopropylethylamine or N-methylmorpholine), and solvent (typically aprotic solvents like dichloromethane (B109758) or dimethylformamide) is critical for achieving optimal results. bachem.com
| Coupling Reagent | Additive | Base | Common Solvents |
| DCC | HOBt | NMM | DCM, DMF |
| EDC | NHS | DIPEA | DCM, DMF |
| HBTU | HOBt | DIPEA | DMF, NMP |
| HATU | HOAt | DIPEA, 2,4,6-Collidine | DMF, NMP |
Solid-Phase Synthesis Considerations for Analogues
Solid-phase synthesis offers a powerful platform for the rapid generation of analogues of this compound. In this approach, the glycine moiety (or other amino acids) is first attached to a solid support (resin). The subsequent reaction steps, including the coupling of (2-methyl-1H-indol-1-yl)acetic acid, are then carried out on the resin-bound substrate.
This methodology allows for the use of excess reagents to drive reactions to completion, and purification is simplified to a washing step to remove unreacted reagents and byproducts. researchgate.net The choice of linker, which connects the amino acid to the resin, is crucial as it dictates the conditions required for the final cleavage of the product from the solid support. Various indole synthesis methodologies, including the Fischer indole synthesis and palladium-catalyzed cyclizations, have been adapted for solid-phase applications, enabling the construction of diverse indole-containing peptide analogues. aalto.fi
Synthesis of 2-Methylindole Precursors and Their Functionalization
The synthesis of the starting material, 2-methylindole, is a well-established process with several reported methods. One of the most common is the Fischer indole synthesis, which involves the reaction of phenylhydrazine (B124118) with acetone (B3395972) to form the corresponding phenylhydrazone, followed by cyclization under acidic conditions, often with a Lewis acid catalyst like zinc chloride. prepchem.com
An alternative route is the Madelung synthesis, which involves the intramolecular cyclization of N-(o-tolyl)acetamide at high temperatures with a strong base, such as sodium amide. orgsyn.org Other methods for synthesizing 2-methylindole include the Bischler-Möhlau indole synthesis and various transition metal-catalyzed cyclizations. aalto.fichemicalbook.com
Once synthesized, the 2-methylindole precursor can be further functionalized at various positions on the indole ring to create a diverse range of analogues. For example, electrophilic substitution reactions, such as halogenation or nitration, can occur at the C3 position. The indole ring can also undergo reduction to form 2-methylindoline. google.com Furthermore, the benzene (B151609) ring of the indole can be functionalized, for instance, through Friedel-Crafts acylation. ias.ac.in These functionalization strategies provide access to a wide array of substituted indole precursors for the synthesis of novel N-[(indol-1-yl)acetyl]glycine analogues.
Exploration of Established Indole Synthesis Routes (e.g., Nenitzescu Indole Synthesis)
The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. While many routes exist, their applicability to the synthesis of 2-methylindoles, the core of the target molecule, varies.
Other prominent indole syntheses that are often considered for producing 2-substituted indoles include:
Fischer Indole Synthesis: This is one of the most versatile and widely used methods for indole synthesis. numberanalytics.comrsc.org It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. numberanalytics.com To obtain a 2-methylindole, acetone or a related ketone would be the appropriate carbonyl compound. The reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to improve yields. numberanalytics.com
Reissert Indole Synthesis: This method involves the reaction of o-nitrotoluene with diethyl oxalate (B1200264) to form an intermediate which is then reductively cyclized to form the indole ring. ontosight.ainih.gov This is a viable route for the formation of the indole nucleus itself.
Leimgruber–Batcho Indole Synthesis: This is a two-step process that is particularly useful for preparing indoles with various substitution patterns and is often used in industrial settings due to its high yields and versatility. nih.gov
The choice of the most suitable established route would depend on the availability of starting materials, desired scale of the reaction, and the tolerance of the reaction conditions to other functional groups if substituted analogues are being targeted.
Introduction and Modification of the C2-Methyl Group
The presence of a methyl group at the C2 position of the indole ring is a key structural feature of this compound. This substituent can be introduced either during the formation of the indole ring or by functionalization of a pre-formed indole.
Introduction during Indole Synthesis: As mentioned, the Fischer indole synthesis provides a direct route to 2-methylindoles by using acetone or a similar methyl ketone as a reactant. rsc.org This is often the most straightforward approach.
Post-Indole Formation Modification: Alternatively, a pre-formed indole can be alkylated at the C2 position. This often requires the use of a directing group on the indole nitrogen to achieve selectivity for the C2 position over the more nucleophilic C3 position. acs.orgresearchgate.net For instance, an N-acyl or N-sulfonyl group can direct metallation and subsequent alkylation to the C2 position. researchgate.net Following the introduction of the methyl group, the directing group would need to be removed before proceeding with the N-alkylation with the acetylglycine side chain.
Modification of the C2-methyl group itself is less common but could be envisioned for the synthesis of analogues. For example, radical bromination of the methyl group could introduce a handle for further functionalization, allowing for the synthesis of analogues with extended or modified C2-substituents.
Optimization of Synthetic Yields and Purification Methodologies
Yield Enhancement Strategies
For the indole formation step, particularly in reactions like the Fischer synthesis, the choice of catalyst and solvent plays a significant role. numberanalytics.com While traditional catalysts include mineral acids, modern alternatives such as Lewis acids or heterogeneous catalysts have been shown to improve yields. numberanalytics.com The reaction temperature and time are also critical parameters that need to be carefully optimized. numberanalytics.com
In the subsequent N-alkylation step to introduce the acetylglycine moiety, the choice of base and solvent is paramount. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a suitable electrophile, such as an ethyl haloacetate. The use of a strong, non-nucleophilic base like sodium hydride in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common. rsc.org To maximize the yield, it is important to ensure anhydrous conditions to prevent quenching of the base and the intermediate indole anion.
A study on the N-acylation of indoles using thioesters as a stable acyl source demonstrated moderate to good yields and tolerance for various functional groups. nih.gov Another approach achieved N-acylation of indoles in good to excellent yields using alkenyl carboxylates catalyzed by sodium carbonate. bohrium.com
The final step, the amidation of the resulting N-acetic acid derivative with glycine, is typically achieved using standard peptide coupling reagents. Optimizing the coupling agent, reaction temperature, and purification method can significantly impact the final yield.
| Reaction Step | Key Parameters for Optimization | Potential Improvement Strategies |
| Indole Synthesis (e.g., Fischer) | Catalyst, Solvent, Temperature, Reaction Time | Use of milder Lewis acid catalysts, high-boiling point polar solvents, microwave irradiation to reduce reaction times. numberanalytics.comrsc.org |
| N-Alkylation | Base, Solvent, Temperature, Purity of Reagents | Use of strong, non-nucleophilic bases (e.g., NaH), anhydrous polar aprotic solvents (e.g., DMF, THF), careful control of temperature to avoid side reactions. rsc.org |
| Amide Coupling | Coupling Reagent, Base, Solvent, Temperature | Screening of various coupling agents (e.g., DCC, EDC, HATU), use of a non-nucleophilic base, optimization of reaction temperature to prevent racemization. |
Chromatographic and Recrystallization Techniques for Purity
Achieving high purity of the final compound, this compound, is essential for its intended applications. Both chromatographic and recrystallization techniques are vital in the purification process. ontosight.ai
Chromatographic Techniques: Flash column chromatography is a standard and effective method for purifying the intermediates and the final product in indole synthesis. nih.govacs.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts. nih.gov For more challenging separations, high-performance liquid chromatography (HPLC) can be employed. google.com
Recrystallization Techniques: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. google.com The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with water. orgsyn.org The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
The purification of indole-3-acetic acid, a structurally related compound, has been effectively achieved using a combination of amino anion exchange minicolumns and C18 columns, which resulted in a significant improvement in recovery compared to solvent partitioning methods. nih.gov
| Purification Technique | Application in Synthesis | Key Considerations |
| Flash Column Chromatography | Purification of intermediates after each synthetic step and the final product. nih.govacs.org | Selection of appropriate stationary and mobile phases to achieve optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | Final purification of the target compound to achieve very high purity. | Choice of column (normal or reverse-phase) and eluent system. |
| Recrystallization | Purification of solid intermediates and the final crystalline product. google.comorgsyn.org | Selection of a suitable solvent or solvent system that provides good differential solubility. |
By carefully selecting and optimizing both the synthetic route and the purification methodologies, this compound and its analogues can be prepared in high yield and purity, facilitating further research into their chemical and biological properties.
Elucidation of Structure Activity Relationships Sar for N 2 Methyl 1h Indol 1 Yl Acetyl Glycine Derivatives
Impact of Indole (B1671886) Core Substituents on Biological Efficacy
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural and synthetic bioactive compounds. Modifications to this heterocyclic system, particularly the introduction of various substituents, can profoundly influence the pharmacological profile of the parent molecule.
Role of the 2-Methyl Group on the Indole Ring System.
The presence of a methyl group at the 2-position of the indole ring is a defining feature of the N-[(2-methyl-1H-indol-1-yl)acetyl]glycine scaffold. This substituent is not merely a passive structural element; it actively contributes to the molecule's biological activity. Studies on various 2-methylindole (B41428) analogues have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition and antimicrobial properties.
For instance, a series of 3-substituted 2-methylindole analogs have been evaluated for their inhibitory activities against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). The results indicated that these compounds exhibit moderate to good inhibitory potential. Specifically, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was identified as a potent inhibitor for both enzymes. Molecular docking studies of these 2-methylindole derivatives revealed binding energies ranging from -6.0 to -9.3 kcal/mol for AChE and -7.5 to -11.1 kcal/mol for GST, suggesting favorable interactions within the active sites of these enzymes. scielo.org.mx
Furthermore, other investigations into 2-methylindole analogues have highlighted their potential as inhibitors of cholinesterases (AChE and butyrylcholinesterase, BChE) and GST. Certain analogues demonstrated inhibitory activities that were comparable to or even exceeded those of standard inhibitors. nih.govresearchgate.net These findings underscore the importance of the 2-methylindole core as a key pharmacophore. The methyl group itself can influence activity through several mechanisms, including enhancing binding affinity through hydrophobic interactions within a target protein's active site, sterically guiding the orientation of the molecule for optimal interaction, and influencing the electronic properties of the indole ring.
The following table summarizes the inhibitory activities of selected 2-methylindole derivatives against various enzymes, illustrating the biological potential conferred by this structural motif.
Inhibitory Activities of Selected 2-Methylindole Derivatives
| Compound | Target Enzyme | Activity (IC50/Ki) |
|---|---|---|
| 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone | AChE | Low Ki value |
| 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone | GST | Low Ki value |
| Analog 4b (a 2-methylindole derivative) | AChE | IC50 = 0.648 µM |
| Analog 4b (a 2-methylindole derivative) | BChE | IC50 = 0.745 µM |
| Analog 4i (a 2-methylindole derivative) | AChE | High activity |
| Analog 1 (a 2-methylindole derivative) | GST | High activity |
Effects of Substituents at Other Indole Ring Positions.
Beyond the crucial 2-methyl group, substitutions at other positions of the indole's benzene (B151609) ring (positions 4, 5, 6, and 7) offer a valuable avenue for modulating biological efficacy. The nature and position of these substituents can significantly impact the compound's pharmacokinetic and pharmacodynamic properties by altering its electronic distribution, lipophilicity, and steric profile.
For example, in a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, the position of substituents on the indole ring played a critical role in their activity. It was observed that substitution at the 4-position was generally the least favorable for activity. Conversely, derivatives with a methoxy (B1213986) group at the 7-position of the indole ring exhibited the most favorable inhibitory effects. scielo.org.mx This suggests that for certain biological targets, specific regions of the indole nucleus are more amenable to substitution to achieve enhanced potency.
The electronic nature of the substituents is also a key determinant of activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the nucleophilicity and reactivity of the indole ring, thereby influencing its interactions with biological targets. Theoretical studies have shown that substituents like -NO2 act as strong deactivating groups, particularly at the ortho and para positions relative to the point of attachment, while groups like -NH2 are activating. The -CH3 group, interestingly, can exhibit both inductive electron-withdrawing and mesomeric electron-releasing character. nih.gov
In the context of anti-inflammatory indole derivatives, it has been shown that ring substitution can enhance potency by interfering with metabolic pathways, such as hydroxylation of the indole ring, leading to higher and more sustained drug concentrations in the serum. nih.gov This highlights that substituents can impact not only direct ligand-target interactions but also the metabolic stability of the compound.
The following table provides a general overview of how different types of substituents at various indole ring positions can influence biological activity, based on trends observed in related indole derivatives.
General Effects of Indole Ring Substituents on Bioactivity
| Position | Substituent Type | General Effect on Activity | Example from Related Indole Series |
|---|---|---|---|
| 4 | Various | Often less favorable | Decreased CysLT1 antagonist activity |
| 5 | Electron-withdrawing (e.g., -NO2) | Can enhance activity for certain targets | Increased potency in some anticancer agents |
| 6 | Halogens (e.g., -Cl, -F) | Can increase lipophilicity and cell permeability | Improved antibacterial activity |
| 7 | Electron-donating (e.g., -OCH3) | Often favorable | Increased CysLT1 antagonist activity |
Conformational Preferences and Their Influence on Ligand-Target Interactions
The three-dimensional shape of a molecule is a critical factor governing its ability to bind to a biological target. For this compound derivatives, the flexibility of the acetyl linker and the potential for intramolecular interactions play a significant role in defining the accessible conformations and, consequently, the biological activity.
Analysis of the Acetyl Linker Conformation.
The acetyl linker connecting the 2-methylindole core to the glycine (B1666218) moiety is not rigid and can adopt various conformations due to rotation around the N-C and C-C single bonds. The preferred conformation of this linker is crucial as it dictates the spatial orientation of the indole and glycine portions of the molecule, which in turn affects how the ligand fits into the binding pocket of its target.
Studies on related N-acetylindole derivatives have shown that there is a strong preference for a single conformer, where the carbonyl group is oriented towards the benzene ring of the indole nucleus. scielo.org.mx This preference is influenced by steric and electronic factors. The rotational barrier around the N-CO bond in such systems can be significant, leading to distinct E and Z conformers. For N-carbomethoxyindoles, two conformational minima, A and B, corresponding to the E and Z isomers of the carbamate (B1207046) group, have been predicted through molecular modeling. Conformer A, with the carbonyl group pointing towards the benzene ring, is generally more stable. scielo.org.mx
The conformational landscape of N-acetylglycine itself has been the subject of theoretical and experimental studies. These investigations have revealed the existence of multiple stable conformations. While some conformations are stabilized by intramolecular hydrogen bonds, others are not. researchgate.net When the N-acetylglycine unit is attached to a larger scaffold like 2-methylindole, the conformational preferences of the linker will be a result of the interplay between the intrinsic conformational tendencies of the acetylglycine fragment and the steric and electronic influences of the indole ring.
Intramolecular Interactions (e.g., hydrogen bonding) and Their Conformational Implications.
Intramolecular hydrogen bonds can play a pivotal role in pre-organizing a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target. In this compound derivatives, several potential intramolecular hydrogen bonds can be envisaged. For instance, a hydrogen bond could form between the amide N-H of the glycine moiety and the carbonyl oxygen of the acetyl group, or between the carboxylic acid proton of glycine and the acetyl oxygen.
The formation of such intramolecular hydrogen bonds can significantly restrict the conformational freedom of the acetyl linker, favoring a more folded or compact structure. This can have a profound impact on the molecule's physicochemical properties, such as lipophilicity and membrane permeability. A more compact, internally hydrogen-bonded conformation can shield polar groups from the solvent, effectively increasing the molecule's lipophilicity and its ability to cross cell membranes. nih.gov
In a related study on N-carbomethoxyindole derivatives, the preference for a particular conformer was attributed to the presence of an intramolecular hydrogen bond. scielo.org.mx Similarly, in protonated dipeptides derived from glycine, the presence of an intramolecular hydrogen bond involving the N-terminal amino group has been demonstrated. nih.gov These examples highlight the importance of considering potential intramolecular interactions when analyzing the conformational behavior of this compound derivatives. The presence and strength of such bonds will ultimately influence the shape of the molecule and its ability to engage in productive interactions with its biological target.
Structural Modifications of the Glycine Moiety and Resultant Bioactivity Changes
The glycine moiety in this compound serves as a key component that can be systematically modified to probe its role in biological activity and to fine-tune the pharmacological profile of the parent compound. Alterations to this amino acid residue can impact factors such as solubility, metabolic stability, and the ability to form crucial interactions with the target receptor.
Derivatization of the carboxylic acid group of glycine, for instance through esterification or amidation, can lead to significant changes in bioactivity. N-acylamino esters, in some contexts, have been shown to be more potent antifungal agents compared to their corresponding N-acyl amino acids. This suggests that masking the polar carboxylic acid group can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes to reach its intracellular target. scielo.org.mx
Replacing glycine with other amino acids, either natural or unnatural, is another powerful strategy to explore the SAR of this part of the molecule. The introduction of different side chains can probe the steric and electronic requirements of the binding pocket. For example, replacing glycine with alanine (B10760859) would introduce a methyl group, which could provide additional hydrophobic interactions or, conversely, create steric hindrance. The use of amino acids with functionalized side chains (e.g., serine with a hydroxyl group, or aspartic acid with a carboxylic acid group) could introduce new hydrogen bonding or ionic interactions with the target.
The broader class of N-acyl amino acids, to which this compound belongs, is a family of endogenous signaling molecules with diverse biological roles. nih.govnih.gov The specific amino acid residue is a key determinant of the biological activity and molecular targets of these molecules. Therefore, systematic modification of the glycine moiety in the title compound is a logical and promising approach for the development of new analogues with improved and potentially novel therapeutic applications.
The following table outlines potential modifications to the glycine moiety and the hypothetical impact on bioactivity based on general principles of medicinal chemistry and findings from related classes of compounds.
Potential Modifications of the Glycine Moiety and Their Expected Impact
| Modification | Structural Change | Potential Impact on Bioactivity |
|---|---|---|
| Esterification | Conversion of -COOH to -COOR | Increased lipophilicity, potentially enhanced cell permeability and potency. |
| Amidation | Conversion of -COOH to -CONR1R2 | Introduction of new hydrogen bond donors/acceptors, altered solubility and metabolic stability. |
| Replacement with Alanine | Introduction of a methyl side chain | Probes for steric tolerance and potential for new hydrophobic interactions in the binding site. |
| Replacement with Serine | Introduction of a hydroxyl group | Potential for new hydrogen bonding interactions with the target. |
| Replacement with Aspartic Acid | Introduction of a carboxylic acid side chain | Potential for new ionic or hydrogen bonding interactions; likely to decrease lipophilicity. |
Alterations to the Amino Acid Side Chain
The glycine moiety in this compound provides a simple, non-chiral linker. Altering this amino acid by introducing different side chains can significantly impact the compound's steric, hydrophobic, and electronic properties, thereby influencing its interaction with biological targets.
Detailed Research Findings:
Studies on various N-acyl amino acids have demonstrated that the nature of the amino acid side chain is a key determinant of biological activity. For instance, increasing the lipophilicity of the side chain can enhance membrane permeability and interaction with hydrophobic binding pockets of enzymes or receptors. Conversely, introducing polar or charged groups can improve aqueous solubility and facilitate interactions with polar residues in a target's active site.
Replacing glycine with other amino acids such as alanine, valine, or leucine (B10760876) would introduce progressively larger and more hydrophobic alkyl side chains. This could potentially enhance the compound's affinity for certain biological targets through increased van der Waals interactions. However, excessive steric bulk might also hinder binding to a target's active site. The introduction of aromatic amino acids like phenylalanine or tyrosine could lead to additional π-stacking interactions with aromatic residues in a binding pocket.
| Amino Acid Moiety | Side Chain (R) | Key Properties of Side Chain | Anticipated Impact on Activity |
| Glycine | -H | Minimal steric hindrance | Baseline activity |
| Alanine | -CH₃ | Small, hydrophobic | Potential for slightly increased hydrophobic interactions |
| Valine | -CH(CH₃)₂ | Branched, hydrophobic | Increased steric bulk, may enhance or decrease binding |
| Leucine | -CH₂CH(CH₃)₂ | Larger, hydrophobic | Further increase in lipophilicity, potential for stronger hydrophobic interactions |
| Phenylalanine | -CH₂-Ph | Aromatic, hydrophobic | Potential for π-stacking interactions |
Terminal Carboxylic Acid and Amide Group Derivatization
The terminal carboxylic acid of the glycine moiety is a key functional group that is typically ionized at physiological pH. This negative charge can be crucial for forming salt bridges or hydrogen bonds with biological targets. Modification of this group through esterification or amidation can profoundly alter the compound's physicochemical properties and its mode of interaction with target molecules.
Detailed Research Findings:
Derivatization of the carboxylic acid to form esters, such as a methyl or ethyl ester, would neutralize the negative charge and increase the molecule's lipophilicity. This could enhance its ability to cross cell membranes but might abolish critical ionic interactions with the target protein.
Conversion of the carboxylic acid to a primary, secondary, or tertiary amide would also neutralize the charge while introducing new hydrogen bond donor and/or acceptor capabilities. The specific nature of the amide can fine-tune the molecule's properties. For example, a simple primary amide (-CONH₂) can act as both a hydrogen bond donor and acceptor, potentially forming different interactions within a binding site compared to the parent carboxylic acid.
The following table outlines potential modifications to the terminal group and their likely consequences on the compound's properties and activity.
| Terminal Group | Modification | Key Physicochemical Changes | Potential Impact on Biological Activity |
| Carboxylic Acid | -COOH | Ionizable, polar | Forms ionic bonds and hydrogen bonds |
| Methyl Ester | -COOCH₃ | Neutral, more lipophilic | Enhanced membrane permeability, loss of ionic interactions |
| Ethyl Ester | -COOCH₂CH₃ | Neutral, even more lipophilic | Further enhanced membrane permeability |
| Primary Amide | -CONH₂ | Neutral, polar, H-bond donor/acceptor | Can form different hydrogen bonds compared to the carboxylic acid |
| N-methyl Amide | -CONHCH₃ | Neutral, polar, H-bond donor/acceptor | Increased steric bulk compared to primary amide |
Comparative SAR Studies with Other Indole-Glycine Conjugates and Related Indole Analogues
To fully understand the SAR of this compound, it is instructive to compare its structure and activity with other indole-glycine conjugates and related indole analogues. Key points of comparison include the substitution pattern on the indole ring and the nature of the linker connecting the indole moiety to the amino acid.
Detailed Research Findings:
A crucial structural feature of the target compound is the attachment of the acetyl-glycine moiety at the N-1 position of the 2-methylindole ring. This contrasts with many naturally occurring and synthetic indole derivatives where functionalization occurs at the C-3 position, such as in indole-3-acetic acid conjugates. The position of substitution on the indole ring is known to have a profound effect on the biological activity of indole-containing compounds. For instance, in the context of HIV-1 fusion inhibitors, the linkage between indole rings was found to be critical for activity.
The presence of a methyl group at the C-2 position of the indole ring also distinguishes this compound from unsubstituted indole analogues. This methyl group can influence the electronic properties of the indole ring and provide a steric element that may affect binding to target proteins.
A comparison with N-(1H-indol-3-ylacetyl)glycine (IAG), a known metabolite, highlights the significance of the linkage position. The shift from the C-3 position in IAG to the N-1 position in the title compound, along with the C-2 methylation, would significantly alter the molecule's three-dimensional shape and its potential interactions with biological targets. Studies on betulinic acid derivatives have shown that conjugation with a dipeptide like glycylglycine (B550881) can enhance cytotoxicity compared to a single glycine conjugate, suggesting that the length of the peptide chain can also be a critical factor.
The following table provides a comparative overview of related structures.
| Compound | Indole Substitution | Linker and Amino Acid | Key Structural Differences |
| This compound | 2-methyl, N-1 linked | -acetyl-glycine | N-1 linkage, C-2 methyl group |
| N-(1H-indol-3-ylacetyl)glycine (IAG) | C-3 linked | -acetyl-glycine | C-3 linkage, no C-2 substitution |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | C-3 acetic acid | C-3 linkage, extensive substitution on indole |
| N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine | 2-methyl, N-1 linked | -acetyl-glycylglycine | Dipeptide chain instead of single amino acid |
Investigation of Biological Interactions and Mechanistic Pathways of N 2 Methyl 1h Indol 1 Yl Acetyl Glycine
Identification and Characterization of Molecular Targets
The biological activity of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is predicated on its interaction with specific molecular targets. The compound's structure, featuring a 2-methylindole (B41428) core linked to a glycine (B1666218) molecule via an acetyl bridge, suggests potential interactions with various biological receptors and enzymes.
While direct kinetic studies on this compound are not extensively documented, research on structurally related compounds provides insight into its potential enzymatic interactions.
Tryptophan Synthase: Tryptophan synthase is an enzyme that catalyzes the formation of tryptophan from serine and indole (B1671886). nih.gov Although specific inhibitory data for this compound against this enzyme is not available in the reviewed literature, other indole derivatives and glycine analogs have been shown to interact with and inhibit it. nih.govsemanticscholar.org For instance, (1-fluorovinyl)glycine has been identified as an inactivator of tryptophan synthase from Salmonella typhimurium. nih.gov
Bacterial Cystathionine γ-lyase (bCSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov Inhibition of bCSE can increase the susceptibility of these bacteria to antibiotics. nih.govnih.gov A closely related structural analog, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, has been identified as a selective inhibitor of bCSE. nih.gov This suggests that this compound may exhibit similar inhibitory properties, although experimental data is required for confirmation. Research on these indole-based inhibitors is significant for developing compounds that can potentiate the effects of antibiotics. nih.gov
| Enzyme Target | Interacting Compound | Observed Effect |
| Tryptophan Synthase | (1-fluorovinyl)glycine (analog) | Inactivation of enzyme nih.gov |
| Bacterial Cystathionine γ-lyase (bCSE) | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) (analog) | Selective inhibition nih.gov |
The glycine and indole moieties of the compound suggest potential interactions with key neurotransmitter receptors.
GABA Uptake Inhibition: Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter, and its uptake is a target for modulating neuronal activity. nih.gov While various compounds have been developed as GABA uptake inhibitors, direct studies characterizing the effect of this compound on GABA transport proteins are not present in the available scientific literature.
NMDA Receptor Potentiation: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor crucial for synaptic plasticity and memory. researchgate.net Its activation uniquely requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine. researchgate.netnih.gov The presence of glycine is an absolute prerequisite for the NMDA receptor channel to be opened by glutamate. nih.gov Given that this compound incorporates a glycine residue, it is structurally plausible that it could interact with the glycine-binding site (glycineB site) on the NMDA receptor. nih.govnih.gov Such an interaction could potentially modulate receptor activity, although direct experimental evidence for this specific compound is currently lacking.
Protein-ligand interaction profiling, often performed using computational molecular docking, is essential for understanding how a compound binds to its protein target. nih.govjocpr.com This analysis identifies non-covalent interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking, which determine binding affinity and specificity. nih.gov
While a specific interaction profile for this compound is not available, molecular docking studies on other indole-based compounds have been performed to clarify their binding modes with various protein targets, such as the JAK-3 protein and nicotinic acetylcholine (B1216132) receptors. jocpr.comnih.gov A theoretical profiling of this compound would likely reveal key interactions:
Hydrogen Bonds: Formed by the amide linker and the carboxylic acid group of the glycine tail.
Hydrophobic Contacts: Involving the methyl group and the indole ring.
π-Stacking: Potential interactions between the aromatic indole ring and aromatic residues (e.g., tryptophan, tyrosine) in a protein's binding site.
Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to systematically detect and visualize these interaction patterns. nih.gov
| Potential Interaction Type | Molecular Moiety Involved |
| Hydrogen Bonding | Glycine carboxyl group, Acetyl carbonyl, Amide linker |
| Hydrophobic Interactions | Indole ring, Methyl group |
| π-Stacking | Indole aromatic system |
Modulation of Cellular and Biochemical Pathways
By interacting with molecular targets, this compound may influence broader cellular and biochemical networks.
Glycine and serine are deeply interconnected amino acids central to cellular metabolism. mdpi.com They are crucial for the synthesis of proteins, nucleic acids, and lipids, and play a significant role in one-carbon metabolism through the folate cycle. nih.gov Glycine can be synthesized from serine, and it can also be a source of one-carbon units for various biosynthetic pathways. mdpi.comnih.gov
As this compound is a derivative of glycine, it could potentially intersect with these metabolic pathways. hmdb.canih.gov The metabolic fate of N-acetylated amino acids can involve hydrolysis by acylases, which would release glycine that can then enter the cellular glycine pool. hmdb.ca However, the specific role of this compound in modulating glycine and serine metabolism has not been directly investigated.
Auxins are a class of plant hormones that regulate many aspects of plant growth and development. The principal and most abundant auxin is Indole-3-acetic acid (IAA). nih.gov The core of the auxin signaling pathway involves auxin acting as a "molecular glue" that promotes the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional co-repressors, leading to the degradation of the latter and the activation of auxin-responsive genes. nih.gov
This compound shares significant structural similarity with IAA, featuring an indole ring with an acetic acid side chain (conjugated to glycine). This structural resemblance suggests the strong possibility that the compound could function as an auxin mimic or antagonist, thereby influencing plant growth signaling cascades. This hypothesis is based on its structure, as direct experimental studies on its effect on auxin signaling pathways are not documented in the reviewed literature.
Preclinical In Vitro Efficacy Assessments
Preclinical in vitro assessments are crucial for determining the potential therapeutic efficacy of a compound. For this compound, such studies would involve a variety of cell-based assays to investigate its functional effects, potential to enhance the activity of antimicrobial agents, and its mechanisms of anti-inflammatory action.
Cell-based functional assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. While specific data for this compound is not available, studies on analogous indole derivatives provide insights into its potential activities. For instance, research on other indole-containing compounds has demonstrated cytotoxic effects against cancer cell lines.
It is important to note that the following data represents findings for structurally related indole derivatives and not this compound itself. These tables are illustrative of the types of data that would be generated in cell-based functional assays.
Table 1: Illustrative Cytotoxicity of Related Indole Derivatives on Cancer Cell Lines
| Compound Type | Cell Line | Assay Type | Endpoint | Illustrative Result |
|---|---|---|---|---|
| Indole-3-carbinol | Breast Cancer (MCF-7) | MTT Assay | IC50 | 150 µM |
| Indole-3-acetic acid | Prostate Cancer (PC-3) | Proliferation Assay | GI50 | 200 µM |
| Substituted Indole | Lung Cancer (A549) | Apoptosis Assay | % Apoptotic Cells | 45% at 50 µM |
The indole scaffold is a component of various natural and synthetic antimicrobial agents. Studies on indole-polyamine conjugates have shown that these molecules can enhance the efficacy of conventional antibiotics, a phenomenon known as antimicrobial potentiation. mdpi.comnih.govmdpi.com This effect is often attributed to the ability of the indole moiety to interact with and disrupt bacterial cell membranes, thereby facilitating the entry of antibiotics. mdpi.com
While no specific antimicrobial potentiation studies have been published for this compound, research on related indole-glycine conjugates suggests a potential for such activity. Glycine itself has been observed to have a synergistic effect with antibiotics that target bacterial cell wall formation. nih.gov The combination of an indole nucleus with a glycine moiety could therefore be a promising strategy for developing antibiotic potentiators.
The following table illustrates the kind of data that would be sought in antimicrobial potentiation studies for this compound, based on findings for related compounds.
Table 2: Illustrative Antimicrobial Potentiation by a Related Indole-Polyamine Conjugate
| Bacterium | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Conjugate (µg/mL) | Fold Potentiation |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Doxycycline | 64 | 8 | 8 |
| Escherichia coli | Erythromycin | 128 | 16 | 8 |
| Staphylococcus aureus | Vancomycin | 2 | 1 | 2 |
The anti-inflammatory potential of this compound can be postulated based on the known activities of indole derivatives and glycine. Numerous indole-containing compounds, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. chemrxiv.orgnih.gov Furthermore, studies on various indole derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell-based assays. chemrxiv.orgnih.govchemrxiv.org This inhibition of cytokine release is often linked to the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. chemrxiv.org
The table below provides an example of the expected outcomes from in vitro assays investigating the anti-inflammatory mechanisms of a compound like this compound, based on data from related molecules.
Table 3: Illustrative Anti-Inflammatory Activity of a Related Indole Derivative in LPS-Stimulated Macrophages
| Target | Assay Type | Illustrative IC50 / % Inhibition |
|---|---|---|
| TNF-α Production | ELISA | 15 µM |
| IL-6 Production | ELISA | 25 µM |
| Nitric Oxide (NO) Production | Griess Assay | 40% inhibition at 20 µM |
| COX-2 Expression | Western Blot | 60% reduction at 20 µM |
Computational and Cheminformatic Approaches in the Study of N 2 Methyl 1h Indol 1 Yl Acetyl Glycine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's geometry, electronic structure, and reactivity.
Geometry Optimization and Energy Minimization
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. wikipedia.orgtau.ac.il This optimized structure represents the most stable conformation of the molecule and is crucial for further computational analysis. wikipedia.orgmolssi.org For indole (B1671886) derivatives, methods like Density Functional Theory (DFT) are commonly employed to achieve this. tandfonline.comtandfonline.com For instance, in a study of various substituted indoles, the 3D molecular geometries were fully optimized using DFT at the B3LYP/6-31G* level to attain their most stable conformers. tandfonline.com This process is a prerequisite for accurate predictions of molecular properties and biological activity. molssi.orgopenreview.net
Table 1: Representative Methods for Geometry Optimization of Indole Derivatives
| Method | Basis Set | Application |
| Density Functional Theory (DFT) | B3LYP/6-31G* | Attaining equilibrium geometry for substituted indole compounds. tandfonline.com |
| PM3, ab initio/HF, DFT/B3LYP | Varied | Calculation of molecular geometry and other properties of indole derivatives. researchgate.net |
This table is illustrative and based on methods applied to the broader class of indole derivatives.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For indole derivatives, the distribution and energies of these orbitals can be calculated to predict their reactivity in various chemical and biological processes. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative
| Orbital | Energy (eV) | Implication |
| HOMO | -6.0 | Represents the electron-donating capacity of the molecule. researchgate.net |
| LUMO | -1.2 | Represents the electron-accepting capacity of the molecule. researchgate.net |
| E_gap | 4.8 | A larger gap suggests higher molecular stability. researchgate.net |
Note: The values presented are for a representative azaindole derivative and serve as an example. researchgate.net The actual values for N-[(2-methyl-1H-indol-1-yl)acetyl]glycine would require specific calculations.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are powerful tools for investigating the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein.
Ligand-Target Docking for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. nih.govnih.gov For indole derivatives, docking studies have been used to investigate their binding to various targets, such as enzymes and receptors. nih.govtandfonline.comnih.gov For example, in a study of indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2, docking analysis revealed high binding affinity with a MolDock score of -183.162 kcal/mol for a particularly active compound. msjonline.org Such studies can elucidate key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. tandfonline.comespublisher.com These simulations can assess the stability of the interactions predicted by docking and explore the conformational changes that may occur upon binding. tandfonline.comnih.gov For indole derivatives, MD simulations have been employed to validate docking results and to understand the stability of the ligand within the binding pocket of a target protein. tandfonline.commdpi.comtandfonline.com For instance, MD simulations of indole derivatives targeting the Pim-1 kinase helped to examine the stability of the interactions and the pivotal role of specific amino acid residues in the binding. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com QSAR models are widely used in drug design to predict the activity of new compounds and to optimize the structure of existing ones. tandfonline.commsjonline.org For indole derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various biological targets. tandfonline.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build the predictive relationship. nih.gov A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. msjonline.org
Table 3: Example of Statistical Parameters in a 2D-QSAR Model for Indole Derivatives
| Model | R² | Q² | Application |
| MLR | 0.8666 | 0.7634 | Predicting inhibitory response of indole derivatives. tandfonline.com |
| ANN | 0.8705 | 0.8699 | Predicting inhibitory response of indole derivatives. tandfonline.com |
R² (coefficient of determination) and Q² (cross-validated R²) are measures of the predictive ability of the QSAR model. This data is from a study on substituted indoles as influenza A virus inhibitors. tandfonline.com
Development of Predictive Models for Biological Activity.
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. For indole derivatives, 3D-QSAR studies have been successfully employed to build models that can predict the activity of new analogs. mdpi.comnih.gov These models are developed by statistically analyzing a dataset of compounds with known activities and a range of structural variations.
For a compound like this compound, a predictive QSAR model could be developed by synthesizing and testing a series of analogs with modifications at various positions, such as substitutions on the indole ring or changes to the glycine (B1666218) moiety. The biological activity data, combined with calculated molecular descriptors, would then be used to generate a statistically significant model. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
| Descriptor Class | Specific Descriptor Examples | Potential Relevance to Biological Activity |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |
| Steric | Molecular volume, Surface area, Principal moments of inertia | Determines the fit of the molecule in a binding site |
| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices, Wiener index, Kappa shape indices | Describes molecular shape and branching |
Pharmacophore Generation and Virtual Screening.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its activity. mdpi.comresearchgate.netproceedings.science
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules that match the pharmacophoric features. This approach allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity, thus accelerating the discovery of new lead compounds. For instance, a virtual screening campaign based on a pharmacophore derived from an active indole derivative could identify other compounds with potentially similar or improved activity. researchgate.net
| Pharmacophoric Feature | Potential Corresponding Chemical Group |
|---|---|
| Aromatic Ring | Indole nucleus |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetyl and glycine moieties |
| Hydrogen Bond Donor | NH group of the glycine moiety |
| Hydrophobic Feature | Methyl group on the indole ring |
Cheminformatics Analysis of Indole-Glycine Conjugate Chemical Space.
Cheminformatics analysis enables the systematic exploration and characterization of the chemical space occupied by a particular class of compounds, such as indole-glycine conjugates. This involves the calculation of a wide range of molecular descriptors for a collection of molecules and the use of dimensionality reduction techniques, like Principal Component Analysis (PCA), to visualize the distribution of these compounds in a multidimensional chemical space. researchgate.net
By analyzing the chemical space of indole-glycine conjugates, researchers can assess the structural diversity of a compound library, identify regions of unexplored chemical space, and guide the design of new molecules with novel properties. Such an analysis for the chemical space around this compound would involve generating a virtual library of related structures by varying the substituents on the indole ring and replacing the glycine moiety with other amino acids. The subsequent analysis would reveal the extent of structural and property diversity within this class of compounds, providing valuable insights for future drug discovery efforts.
| Descriptor | Description |
|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule, related to cell permeability. |
| Number of Rotatable Bonds | A measure of molecular flexibility. |
| Fraction of sp³ Carbons | The ratio of sp³ hybridized carbon atoms to the total number of carbon atoms, indicating molecular saturation and three-dimensionality. researchgate.net |
Advanced Analytical Techniques for Comprehensive Research on N 2 Methyl 1h Indol 1 Yl Acetyl Glycine
High-Resolution Separation and Identification Techniques
High-resolution separation techniques are fundamental in isolating N-[(2-methyl-1H-indol-1-yl)acetyl]glycine from complex matrices and accurately identifying it. These methods offer the precision and sensitivity required for detailed analysis.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development.chemscene.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. The development of a robust HPLC method is critical for achieving high resolution and sensitivity. A reversed-phase approach is commonly employed, utilizing a C18 column to separate the compound based on its hydrophobicity.
Method development involves the meticulous optimization of several parameters to ensure sharp, well-resolved, and symmetrical peaks. The mobile phase composition, typically a mixture of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), is a key variable. The pH of the aqueous phase is also critical and is often adjusted with additives like formic acid or acetic acid to ensure the proper ionization state of the analyte and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate a range of compounds with varying polarities.
Detection is a crucial aspect of the HPLC analysis. Given the presence of the indole (B1671886) ring, this compound exhibits strong ultraviolet (UV) absorbance, making a UV detector a suitable choice. For enhanced specificity and sensitivity, a fluorescence detector can be employed, capitalizing on the natural fluorescence of the indole moiety.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 20 min | Allows for the elution of a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 280 nm | The indole moiety has a strong absorbance at this wavelength. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic Profiling.oup.comhmdb.ca
For high-throughput and highly sensitive analysis, particularly in the context of metabolomics, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the technique of choice. oup.comhmdb.ca UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for compound identification. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis as it is a soft ionization technique that typically produces an intact molecular ion, [M+H]⁺ or [M-H]⁻.
In metabolomic profiling, UPLC-MS can be used to detect and quantify this compound in complex biological samples. The high resolution of UPLC separates the target compound from a multitude of other metabolites, while the mass spectrometer provides confident identification based on its accurate mass. Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information through fragmentation of the parent ion.
Interactive Data Table: Representative UPLC-MS Parameters for this compound in Metabolomic Studies
| Parameter | Value | Purpose |
| UPLC System | Acquity UPLC or equivalent | High-pressure system for sub-2 µm particle columns. |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | Shorter column for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for positive ion ESI. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the target molecule. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for confident identification. |
| Scan Mode | Full Scan (m/z 100-1000) | Detects all ions within the specified mass range. |
Spectroscopic Characterization for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis.rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the indole ring, the methyl group protons, the methylene (B1212753) protons of the acetyl and glycine (B1666218) moieties, and the NH proton of the glycine.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the methyl carbon, the methylene carbons, and the carbonyl carbons of the amide and carboxylic acid groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, providing definitive structural assignment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Indole-CH₃ | ~2.4 | ~12.5 |
| Indole-H3 | ~6.2 | ~100.5 |
| Indole-H4/H7 | ~7.5-7.6 | ~120.0, ~109.5 |
| Indole-H5/H6 | ~7.1-7.2 | ~121.0, ~119.5 |
| Indole-C2 | - | ~137.0 |
| Indole-C3a/C7a | - | ~128.5, ~135.5 |
| Acetyl-CH₂ | ~4.8 | ~49.0 |
| Acetyl-C=O | - | ~168.0 |
| Glycine-CH₂ | ~4.1 | ~41.5 |
| Glycine-NH | ~6.5 (broad) | - |
| Glycine-C=O | - | ~172.0 |
| Glycine-OH | ~9.0 (broad) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies.nih.govnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.
The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid (which may be broad due to hydrogen bonding), C-H stretches of the aromatic and aliphatic groups, the C=O stretches of the amide and carboxylic acid, and the C-N stretch.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The study of the vibrational frequencies, particularly the C=O and O-H stretching modes, can provide insights into the extent and nature of hydrogen bonding in the solid state or in solution.
Interactive Data Table: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | Weak |
| Amide N-H | Stretching | 3400-3200 | Weak |
| Aromatic C-H | Stretching | 3100-3000 | Strong |
| Aliphatic C-H | Stretching | 3000-2850 | Strong |
| Carboxylic Acid C=O | Stretching | ~1720 | Moderate |
| Amide C=O (Amide I) | Stretching | ~1650 | Moderate |
| Aromatic C=C | Stretching | 1600-1450 | Strong |
| Amide N-H | Bending (Amide II) | ~1550 | Weak |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways.whitman.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound.
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule, [M+H]⁺, a characteristic fragmentation pattern is produced. The accurate mass measurement of the fragment ions allows for the determination of their elemental compositions, which in turn provides valuable information for elucidating the structure of the parent molecule.
The fragmentation of this compound would likely involve characteristic losses from the side chain, such as the loss of water, carbon monoxide, and cleavage of the amide bond. The indole moiety itself can also undergo characteristic fragmentation.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Ion | Predicted Exact Mass (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | 261.1234 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 243.1128 | Loss of water from the carboxylic acid |
| [M+H - CO]⁺ | 233.1285 | Loss of carbon monoxide from the carboxylic acid |
| [C₁₀H₁₀NO]⁺ | 172.0757 | Cleavage of the amide bond, fragment containing the indole and acetyl groups |
| [C₉H₈N]⁺ | 130.0651 | Skatole cation, a characteristic fragment of indole-containing compounds |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical step in its comprehensive characterization.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision. This information is fundamental for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and biological activity.
While specific crystallographic data for this compound is not currently available in the surveyed literature, the following table illustrates the type of information that would be obtained from such a study. The data presented is hypothetical and based on typical values for related organic compounds.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.298 |
| R-factor (%) | 4.5 |
The elucidation of the crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties, including its melting point, solubility, and crystal packing.
Bioanalytical Method Development for Biological Sample Analysis
To investigate the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop a sensitive, specific, and reliable bioanalytical method for its quantification in biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.
The development of an LC-MS/MS method would involve several key steps:
Sample Preparation: A robust sample preparation procedure is required to extract the analyte from the complex biological matrix and remove potential interferences. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve efficient separation of the analyte from endogenous components.
Mass Spectrometric Detection: The mass spectrometer would be optimized for the detection of this compound. This includes the selection of the precursor ion and the optimization of collision energy to generate specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Method Validation: The method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, range, selectivity, and stability.
Although a specific validated bioanalytical method for this compound has not been detailed in the available scientific literature, a hypothetical set of LC-MS/MS parameters is presented in the table below to illustrate a plausible analytical approach.
Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments for quantification and qualification |
| Collision Energy (eV) | Optimized for fragmentation |
| Validation Parameters | |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
The development and validation of such a bioanalytical method would be a prerequisite for conducting preclinical and clinical studies to evaluate the therapeutic potential of this compound.
Emerging Research Applications and Future Directions for N 2 Methyl 1h Indol 1 Yl Acetyl Glycine
Design of Novel Bioactive Compounds with Tailored Specificity
The structural framework of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine offers significant opportunities for the rational design of new bioactive compounds. The indole (B1671886) core is a versatile template whose biological activity can be fine-tuned through chemical modification. nih.gov By strategically altering substituents on the indole ring or modifying the glycine (B1666218) portion, derivatives with tailored specificity for various biological targets can be developed.
The indole nucleus is a key component in drugs targeting a range of conditions, from cancer to neurodegenerative diseases. nih.govmdpi.com For instance, the placement of different functional groups on the indole's benzene (B151609) ring can modulate the compound's binding affinity for specific enzymes or receptors. nih.gov The 2-methyl group on the parent compound already influences its electronic properties and steric profile, and further substitutions could lead to derivatives with enhanced potency or selectivity. Structure-activity relationship (SAR) studies on new analogues could systematically explore how these changes affect biological outcomes, leading to the identification of lead compounds for various therapeutic areas. nih.gov
| Modification Site | Potential Substitution | Desired Outcome/Target | Rationale |
|---|---|---|---|
| Indole Ring (Positions 4-7) | Halogens (F, Cl, Br) | Antiproliferative, Antimicrobial | Enhances lipophilicity and can improve target binding affinity. |
| Indole Ring (Positions 4-7) | Methoxy (B1213986) (-OCH3) Group | Antiproliferative, Chemopreventive | Found in natural indole phytoalexins with demonstrated bioactivity. mdpi.com |
| Glycine Moiety | Esterification of Carboxylic Acid | Improved Cell Permeability | Masks the polar carboxyl group, increasing lipophilicity. |
| N-H of Indole | Alkylation/Arylation | Modulation of Receptor Binding | N1-substituted indoles show varied biological activities, including antimicrobial effects. researchgate.net |
Exploration in Underexplored Biological Systems and Pathways
The known biological activities of indole derivatives suggest that this compound could have effects on a variety of biological systems. The indole moiety is known to interact with targets such as serotonin (B10506) receptors and various enzymes involved in metabolic pathways. Future research could delve into less-characterized areas where this compound might exert an influence.
Given that microbial tryptophan metabolism produces a host of bioactive indole derivatives that influence host physiology, exploring the effect of synthetic analogues like this compound on the gut microbiome and host-microbe signaling is a promising avenue. benthamdirect.comnih.gov Furthermore, N-acyl glycines are recognized as a class of signaling molecules in the central nervous system and other tissues. mdpi.com Investigating the potential neurological or metabolic regulatory effects of this specific compound could uncover novel mechanisms of action and therapeutic applications.
Integration with Systems Biology and Metabolomics Studies
Systems biology and metabolomics provide powerful tools to understand the mechanism of action of novel compounds on a holistic level. nih.gov These approaches move beyond the "one-drug, one-target" paradigm to map the complex interactions of a compound within biological networks. springernature.com Since N-acetylglycine is an endogenous human metabolite, studying how a modified version like this compound perturbs metabolic pathways can provide deep insights into its biological function. hmdb.canih.gov
Metabolomic profiling, using techniques like mass spectrometry, can be employed to track the fate of the compound in cells or organisms. nih.gov This can identify its breakdown products and reveal which metabolic pathways are most affected. researchgate.net By comparing the metabolic fingerprints of treated versus untreated systems, researchers can generate hypotheses about the compound's mechanism of action and potential off-target effects. embopress.org Integrating this data with other 'omics' datasets (genomics, proteomics) within a systems biology framework can help build comprehensive models of the drug's action, potentially identifying novel biomarkers for its activity or predicting its effects in different biological contexts. frontiersin.org
Advancements in Asymmetric Synthesis of Chiral N-Acetylglycine Derivatives
While this compound itself is achiral, the development of chiral derivatives is a key direction for creating compounds with greater specificity and potentially reduced side effects. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is crucial in modern drug development. sciencedaily.com Methodologies for the catalytic asymmetric synthesis of chiral aryl glycine derivatives are an active area of research. researchgate.net
Recent advancements have focused on organocatalytic methods, which avoid the use of heavy metals. For example, atroposelective N-acylation reactions have been developed to create axially chiral N-N bonds, a novel form of chirality. rsc.orgnih.govrsc.org Such strategies could be adapted to synthesize unique, sterically constrained analogues of the parent compound. These chiral derivatives could then be evaluated to determine if one enantiomer possesses superior biological activity, a common phenomenon for bioactive molecules.
| Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Application to N-Acetylglycine Derivatives |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Nickel Catalysts | Synthesis of optically active α-aryl glycines from α-imino esters. researchgate.net |
| Atroposelective N-Acylation | Chiral Isothiourea (Organocatalyst) | Creation of N-N axially chiral indole compounds. rsc.org |
| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalysts | Enantioselective alkylation of glycine derivatives. |
Development of Prodrug Strategies and Targeted Delivery Approaches
The clinical utility of a bioactive compound is often limited by suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism. Prodrug strategies aim to overcome these barriers by masking a functional group—in this case, the carboxylic acid of the glycine moiety—with a promoiety that is cleaved in vivo to release the active drug. nih.govmdpi.com
Esterification of the carboxylic acid is a common and effective prodrug approach. researchgate.netuobabylon.edu.iq Creating an ester derivative of this compound would increase its lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. numberanalytics.com Various promoieties can be selected to control the rate and location of the active drug's release.
Beyond general bioavailability enhancement, targeted delivery technologies can be employed to concentrate the compound at the desired site of action, increasing efficacy and reducing systemic toxicity. For indole derivatives, technologies such as formulation into microparticles for targeted gut delivery or as dry powders for inhalation have been explored. nih.gov These advanced delivery systems could be applied to this compound or its derivatives to maximize their therapeutic potential in specific diseases. jchr.org
Q & A
Q. What are the established synthetic routes for N-[(2-methyl-1H-indol-1-yl)acetyl]glycine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via acetylation of 2-methylindole followed by conjugation with glycine. A common approach involves coupling 2-methylindole with chloroacetyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the intermediate, which is then reacted with glycine. Microwave-assisted synthesis (e.g., 100–120°C for 15–30 minutes) can reduce reaction times and improve yields by up to 30% compared to conventional heating . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate) is recommended .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key signals include:
- ¹H NMR : A singlet at δ 3.7–3.9 ppm for the acetyl methyl group, indole aromatic protons (δ 6.8–7.5 ppm), and glycine’s NH₂ protons (δ 8.1–8.3 ppm).
- ¹³C NMR : Peaks at ~170 ppm (carbonyl groups) and 20–25 ppm (methyl group).
High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 246.1002 (C₁₃H₁₄N₂O₃). IR spectroscopy can verify amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies can address contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from polymorphism or solvent effects. Use the SHELX suite (SHELXL for refinement) to model disorder or twinning. For high-resolution data (d-spacing < 0.8 Å), apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities. Cross-validate with DFT calculations (B3LYP/6-31G* level) to compare theoretical and experimental geometries. If twinning is suspected (e.g., in monoclinic systems), use the TWIN/BASF commands in SHELXTL .
Q. How does the 2-methylindole moiety influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methyl group at the indole’s 2-position enhances the electrophilicity of the adjacent acetyl carbonyl, facilitating nucleophilic attacks. For example, in peptide coupling reactions, the methyl group stabilizes the transition state via steric and electronic effects. Kinetic studies (e.g., UV-Vis monitoring at 280 nm) show a 40% faster reaction rate compared to unsubstituted indole derivatives. Use activating agents like HOBt/DIC to minimize racemization during glycine conjugation .
Q. What experimental designs are recommended for studying the compound’s enzyme inhibition mechanisms?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with target enzymes (e.g., cyclooxygenase-2). For IC₅₀ determination, use fluorogenic substrates in kinetic assays (e.g., monitoring fluorescence at λex/λem = 340/460 nm). Molecular docking (AutoDock Vina) can predict binding poses, while MD simulations (AMBER) assess stability over 100 ns. Cross-validate with site-directed mutagenesis to identify critical residues .
Q. How can researchers resolve discrepancies in biological activity data across different cell lines?
- Methodological Answer : Variability may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Perform RNA-seq or qPCR to profile enzyme expression in cell lines (e.g., HepG2 vs. HEK293). Use LC-MS/MS to quantify intracellular metabolite levels (e.g., glycine conjugate). For cytotoxicity assays (MTT/CCK-8), normalize data to cell viability controls and repeat experiments with ≥3 biological replicates. Statistical analysis (ANOVA with Tukey’s post-hoc test) can identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
